molecular formula C16H31NO B073739 N-Dodecylmethacrylamide CAS No. 1191-39-5

N-Dodecylmethacrylamide

Cat. No.: B073739
CAS No.: 1191-39-5
M. Wt: 253.42 g/mol
InChI Key: HOZLHJIPBBRFGM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Dodecylmethacrylamide is a hydrophobic, long-chain alkyl-substituted amide monomer . It is used in the copolymerization with other monomers such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), n-dodecyl acrylate (DA), or n-dodecyl methacrylate (DMA) . The primary targets of this compound are these monomers, with which it forms copolymers .

Mode of Action

The interaction of this compound with its targets involves the formation of copolymers through a process called radical copolymerization . This process is influenced by the total initial concentration of monomers, which significantly affects the composition and compositional heterogeneity of the resulting copolymers .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the process of polymerization. The compound participates in the formation of copolymers with other monomers, influencing the structure and properties of the resulting macromolecular systems .

Pharmacokinetics

As a monomer used in the formation of copolymers, its bioavailability would be determined by the properties of the resulting polymer and the conditions under which the polymerization process occurs .

Result of Action

The primary result of the action of this compound is the formation of copolymers with specific compositions and properties . These copolymers can be used in various applications, such as the creation of antimicrobial macromolecular systems .

Action Environment

The action of this compound is influenced by environmental factors such as the solvent used in the polymerization process and the initial concentration of monomers . These factors can significantly affect the composition and properties of the resulting copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecylmethacrylamide can be synthesized through the reaction of acryloyl chloride with dodecylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like 1,2-dichloroethane. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-Dodecylmethacrylamide undergoes various chemical reactions, including:

    Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers.

    Substitution Reactions: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

N-Dodecylmethacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of amphiphilic polymers, which have applications in drug delivery and nanotechnology.

    Biology: Its polymers are used in the development of biomaterials for tissue engineering and regenerative medicine.

    Medicine: It is explored for use in controlled drug release systems due to its hydrophobic properties.

    Industry: It is used in the production of coatings, adhesives, and surfactants

Comparison with Similar Compounds

Uniqueness: N-Dodecylmethacrylamide is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in polymer science and materials engineering. Its ability to form stable polymers with desirable properties sets it apart from other similar compounds .

Properties

IUPAC Name

N-dodecyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLHJIPBBRFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922868
Record name N-Dodecyl-2-methylprop-2-enimidic acid
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Molecular Weight

253.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-39-5
Record name N-Dodecyl-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecylmethacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecyl-2-methylprop-2-enimidic acid
Source EPA DSSTox
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Record name N-dodecylmethacrylamide
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